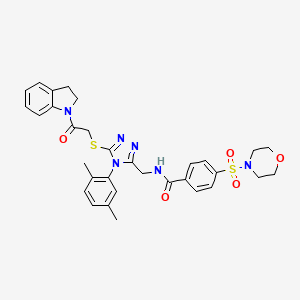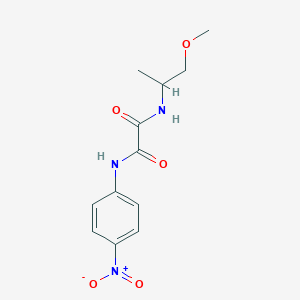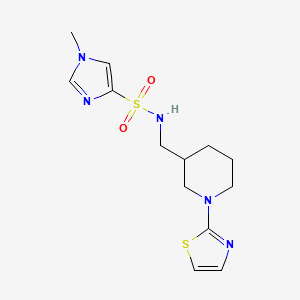
N-(1-cyanocyclopentyl)-2-(7-ethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-(7-ethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide is a chemical compound that has attracted significant attention in recent years due to its potential as a research tool in the field of neuroscience. This compound is commonly referred to as CYT387, and it has been shown to have a range of biochemical and physiological effects that make it a valuable asset in laboratory experiments.
作用机制
The exact mechanism of action of CYT387 is not fully understood, but it is believed to act as a partial agonist at dopamine and serotonin receptors. This partial agonism results in the modulation of neurotransmitter release, leading to the observed effects on the central nervous system.
Biochemical and Physiological Effects:
CYT387 has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine and serotonin receptors, as well as the regulation of other neurotransmitters such as norepinephrine and acetylcholine. These effects make CYT387 a valuable tool for studying the mechanisms underlying various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of CYT387 as a research tool is its ability to modulate neurotransmitter release in a selective and controlled manner. This allows researchers to study the effects of specific neurotransmitters on the central nervous system, providing valuable insights into the underlying mechanisms of various neurological disorders. However, like all research tools, CYT387 has its limitations. One limitation is that its effects may vary depending on the experimental conditions, making it difficult to draw definitive conclusions from studies using this compound alone.
未来方向
There are several potential future directions for research involving CYT387. One area of interest is the development of more selective and potent analogs of CYT387 that can be used to study specific neurotransmitter systems in greater detail. Another potential direction is the use of CYT387 in combination with other research tools, such as optogenetics and chemogenetics, to further elucidate the mechanisms underlying various neurological disorders. Finally, CYT387 may have potential as a therapeutic agent for the treatment of neurological disorders, although further research is needed to fully explore this possibility.
Conclusion:
In conclusion, CYT387 is a valuable research tool that has the potential to provide valuable insights into the mechanisms underlying various neurological disorders. Its ability to selectively modulate neurotransmitter release makes it a valuable asset in laboratory experiments, and its potential as a therapeutic agent makes it an area of interest for future research.
合成方法
The synthesis of CYT387 involves a multi-step process that begins with the reaction of 7-ethoxy-1,2,3,4-tetrahydroisoquinoline with acetic anhydride to form the corresponding acetate. This compound is then reacted with N-cyanocyclopentanamine to produce the desired product, CYT387. The synthesis of CYT387 has been optimized to produce high yields of pure product, making it a viable option for laboratory experiments.
科学研究应用
CYT387 has been extensively studied for its potential as a research tool in the field of neuroscience. This compound has been shown to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin receptors. These effects make CYT387 a valuable tool for studying the mechanisms underlying various neurological disorders, such as Parkinson's disease and depression.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(7-ethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-24-17-6-5-15-7-10-22(12-16(15)11-17)13-18(23)21-19(14-20)8-3-4-9-19/h5-6,11H,2-4,7-10,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMJXZYFHTUWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CCN(C2)CC(=O)NC3(CCCC3)C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(7-ethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2908900.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2908907.png)


![2-[4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2908916.png)

![N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2908918.png)

![methyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2908920.png)
![Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2908921.png)